molecular formula C28H24N4O4 B1649688 9-(3,4-dihydroxyphenyl)-12,14-dimethyl-17-(2-methylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione CAS No. 1031977-10-2

9-(3,4-dihydroxyphenyl)-12,14-dimethyl-17-(2-methylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione

Cat. No.: B1649688
CAS No.: 1031977-10-2
M. Wt: 480.5
InChI Key: VUSJTFQMFQVEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-dihydroxyphenyl)-7,9-dimethyl-11-(2-methylphenyl)-6,7-dihydropyrimido[4’,5’:3,4]pyrrolo[1,2-a]quinoxaline-8,10(5H,9H)-dione is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dihydroxyphenyl)-7,9-dimethyl-11-(2-methylphenyl)-6,7-dihydropyrimido[4’,5’:3,4]pyrrolo[1,2-a]quinoxaline-8,10(5H,9H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can help in making the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dihydroxyphenyl)-7,9-dimethyl-11-(2-methylphenyl)-6,7-dihydropyrimido[4’,5’:3,4]pyrrolo[1,2-a]quinoxaline-8,10(5H,9H)-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions typically require specific solvents, temperatures, and pH conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group can yield quinones, while reduction can produce dihydro derivatives with altered electronic properties .

Scientific Research Applications

6-(3,4-dihydroxyphenyl)-7,9-dimethyl-11-(2-methylphenyl)-6,7-dihydropyrimido[4’,5’:3,4]pyrrolo[1,2-a]quinoxaline-8,10(5H,9H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,4-dihydroxyphenyl)-7,9-dimethyl-11-(2-methylphenyl)-6,7-dihydropyrimido[4’,5’:3,4]pyrrolo[1,2-a]quinoxaline-8,10(5H,9H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(3,4-dihydroxyphenyl)-7,9-dimethyl-11-(2-methylphenyl)-6,7-dihydropyrimido[4’,5’:3,4]pyrrolo[1,2-a]quinoxaline-8,10(5H,9H)-dione apart is its unique combination of multiple aromatic and heterocyclic rings, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1031977-10-2

Molecular Formula

C28H24N4O4

Molecular Weight

480.5

IUPAC Name

9-(3,4-dihydroxyphenyl)-12,14-dimethyl-17-(2-methylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione

InChI

InChI=1S/C28H24N4O4/c1-15-8-4-5-9-17(15)24-22-25(30(2)28(36)31(3)27(22)35)26-23(16-12-13-20(33)21(34)14-16)29-18-10-6-7-11-19(18)32(24)26/h4-14,23,29,33-34H,1-3H3

InChI Key

VUSJTFQMFQVEAN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=C3C(=C4N2C5=CC=CC=C5NC4C6=CC(=C(C=C6)O)O)N(C(=O)N(C3=O)C)C

Canonical SMILES

CC1=CC=CC=C1C2=C3C(=C4N2C5=CC=CC=C5NC4C6=CC(=C(C=C6)O)O)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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